molecular formula C21H24BrClN2O3S B298208 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B298208
M. Wt: 499.8 g/mol
InChI Key: XVTSZCBYKFCLDW-UHFFFAOYSA-N
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Description

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-chlorobenzylamine to form the sulfonamide.

    Coupling with glycine derivative: The resulting sulfonamide is coupled with a glycine derivative, such as cyclohexylglycine, under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield corresponding amines or alcohols.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and halogen groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-cyclohexylglycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclopropylglycinamide
  • 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24BrClN2O3S

Molecular Weight

499.8 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C21H24BrClN2O3S/c22-17-8-12-20(13-9-17)29(27,28)25(19-4-2-1-3-5-19)15-21(26)24-14-16-6-10-18(23)11-7-16/h6-13,19H,1-5,14-15H2,(H,24,26)

InChI Key

XVTSZCBYKFCLDW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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